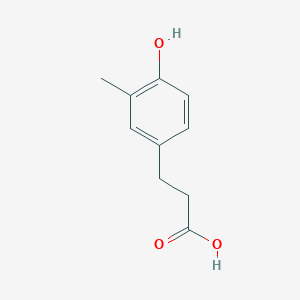

3-(4-hydroxy-3-methylphenyl)propanoic acid

Übersicht

Beschreibung

3-(4-Hydroxy-3-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of phenylpropanoic acid and contains a hydroxyl group and a methyl group on the aromatic ring. This compound is known for its potential biological activities and is often studied for its various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxy-3-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method includes the reduction of this compound derivatives using suitable reducing agents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Hydroxy-3-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid for sulfonation.

Major Products Formed

Oxidation: Quinones or carboxylic acid derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Nitro, halo, or sulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Metabolic Health

Recent studies have highlighted the role of HMPA in improving metabolic health. It has been shown to mitigate weight gain and hepatic steatosis induced by high-fat diets (HFD) in animal models. The mechanisms involve modulation of gut microbiota, enhancing insulin sensitivity, and regulating lipid metabolism .

Table 1: Effects of HMPA on Metabolic Parameters

| Parameter | Effect | Study Reference |

|---|---|---|

| Weight Gain | Reduced | |

| Hepatic Steatosis | Improved | |

| Insulin Sensitivity | Enhanced | |

| Gut Microbiota | Modulated |

Antidiabetic Properties

HMPA exhibits potential antidiabetic effects through its action on specific receptors such as GPR41, which enhances lipid catabolism and improves metabolic disorders . This suggests its utility in developing functional foods or pharmaceuticals aimed at managing diabetes.

Anticancer Activities

The compound has also been investigated for its anticancer properties. It appears to inhibit tumor growth and promote apoptosis in cancer cells, suggesting a promising avenue for cancer therapy .

Table 2: Anticancer Effects of HMPA

| Cancer Type | Mechanism of Action | Study Reference |

|---|---|---|

| Breast Cancer | Induction of apoptosis | |

| Colorectal Cancer | Inhibition of cell proliferation |

Exercise Physiology

Recent research indicates that HMPA may enhance exercise performance by improving muscle strength and endurance. In a study involving mice, administration of HMPA resulted in increased grip strength and reduced protein catabolism during exhaustive exercise .

Table 3: Effects of HMPA on Exercise Performance

Mechanistic Insights

The beneficial effects of HMPA are attributed to its interaction with various biological pathways:

- Gut Microbiota Modulation : HMPA influences the composition of gut microbiota, promoting beneficial bacteria while inhibiting harmful strains.

- Receptor Activation : It activates several receptors involved in metabolic regulation, including GPR41 and AhR, which play roles in inflammation and metabolic homeostasis .

Conclusion and Future Directions

The applications of 3-(4-hydroxy-3-methylphenyl)propanoic acid span across nutritional enhancement, pharmacological interventions, and exercise physiology. Its ability to modulate metabolic processes and exert protective effects against various diseases positions it as a valuable compound for future research. Further studies are needed to elucidate its mechanisms fully and explore its potential in clinical settings.

Wirkmechanismus

The mechanism of action of 3-(4-hydroxy-3-methylphenyl)propanoic acid involves its interaction with various molecular targets and pathways. It may exert its effects through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

Metabolic Regulation: Modulating metabolic pathways and improving insulin sensitivity.

Vergleich Mit ähnlichen Verbindungen

3-(4-Hydroxy-3-methylphenyl)propanoic acid can be compared with other similar compounds, such as:

3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: Known for its antioxidant and anti-inflammatory properties.

4-Hydroxy-3-methoxycinnamic acid: A hydroxycinnamic acid derivative with similar biological activities.

3-(4-Methoxyphenyl)propanoic acid: Another phenylpropanoic acid derivative with distinct chemical properties.

The uniqueness of this compound lies in its specific substitution pattern on the aromatic ring, which influences its reactivity and biological activities.

Biologische Aktivität

3-(4-Hydroxy-3-methylphenyl)propanoic acid, also known as HMPA, is a phenolic compound derived from dietary polyphenols and produced by gut microbiota. Its biological activities have garnered significant attention due to the potential health benefits associated with its consumption. This article explores the various biological activities of HMPA, including its effects on metabolic regulation, anti-obesity properties, and potential mechanisms of action.

Overview of Biological Activities

HMPA exhibits a range of biological activities that contribute to its role in health maintenance:

- Metabolic Regulation : HMPA has been shown to influence lipid metabolism, improve insulin sensitivity, and modulate gut microbiota composition.

- Anti-Obesity Effects : Studies indicate that HMPA can mitigate weight gain and hepatic steatosis in high-fat diet-induced obesity models.

- Cognitive Function Improvement : Emerging research suggests potential cognitive benefits linked to HMPA consumption.

HMPA's biological effects are mediated through several mechanisms:

- Receptor Interaction : HMPA interacts with GPR41 receptors, which are involved in lipid metabolism and energy homeostasis. This interaction stimulates lipid catabolism pathways, contributing to its anti-obesity effects .

- Gut Microbiota Modulation : HMPA influences the gut microbiome by increasing beneficial bacteria from the Bacteroidetes phylum while reducing Firmicutes abundance, which is associated with obesity .

- Antioxidant Properties : As a phenolic compound, HMPA exhibits antioxidant activity that may protect against oxidative stress-related diseases.

Pharmacokinetics and Tissue Distribution

A study on the pharmacokinetics of HMPA revealed that after oral administration in rats, it rapidly reaches maximum concentration in the bloodstream within 15 minutes. The compound and its conjugates were detected in various organs, indicating broad tissue distribution .

| Parameter | Value |

|---|---|

| Maximum Concentration (plasma) | 2.6 ± 0.4 nmol/mL |

| Absorption Ratio | ≥ 1.2% |

| Target Organs | Kidneys > Liver > Heart |

Anti-Obesity Effects

In a controlled study involving high-fat diet-induced obese mice, HMPA supplementation led to significant reductions in body weight and liver fat accumulation. The study highlighted improvements in metabolic parameters such as insulin sensitivity and lipid profiles .

Cognitive Function and Exercise Performance

Recent research has indicated that HMPA may enhance cognitive functions and improve exercise endurance. Mice administered with varying doses of HMPA showed increased grip strength and reduced protein catabolism during exhaustive exercise sessions .

Eigenschaften

IUPAC Name |

3-(4-hydroxy-3-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAIMGRPEHRDLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.